molecular formula C17H28ClN B13733980 5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,N,alpha,alpha-tetramethyl-, hydrochloride CAS No. 41635-35-2

5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,N,alpha,alpha-tetramethyl-, hydrochloride

Cat. No.: B13733980
CAS No.: 41635-35-2
M. Wt: 281.9 g/mol
InChI Key: ITGHAHMAZRCJHL-UHFFFAOYSA-N
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Description

5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,N,alpha,alpha-tetramethyl-, hydrochloride: is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its benzocycloheptene core, which is a seven-membered ring fused to a benzene ring, and its ethanamine side chain with multiple methyl groups. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,N,alpha,alpha-tetramethyl-, hydrochloride typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the alkylation of a benzocycloheptene derivative with an appropriate ethanamine precursor. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction. The final step usually involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,N,alpha,alpha-tetramethyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethanamine side chain, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides (R-X)

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different chemical and physical properties.

Scientific Research Applications

5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,N,alpha,alpha-tetramethyl-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,N,alpha,alpha-tetramethyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,N,alpha,alpha-tetramethyl-, hydrochloride apart is its specific combination of functional groups and its hydrochloride form, which can influence its solubility, stability, and reactivity. This makes it particularly useful in certain chemical and biological applications where these properties are advantageous.

Properties

CAS No.

41635-35-2

Molecular Formula

C17H28ClN

Molecular Weight

281.9 g/mol

IUPAC Name

dimethyl-[2-methyl-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)propan-2-yl]azanium;chloride

InChI

InChI=1S/C17H27N.ClH/c1-17(2,18(3)4)13-14-10-11-15-8-6-5-7-9-16(15)12-14;/h10-12H,5-9,13H2,1-4H3;1H

InChI Key

ITGHAHMAZRCJHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC2=C(CCCCC2)C=C1)[NH+](C)C.[Cl-]

Origin of Product

United States

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